(3-メトキシピリジン-2-イル)メタノール

概要

説明

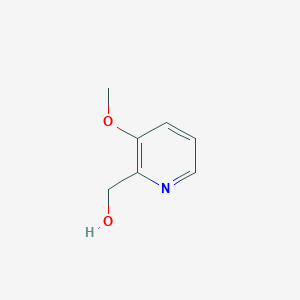

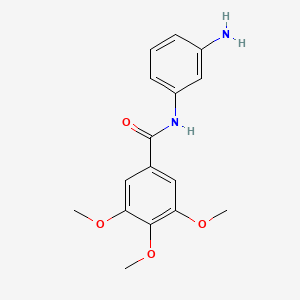

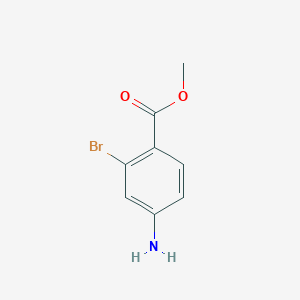

“(3-Methoxypyridin-2-yl)methanol” or MMPM is a synthetic compound used in scientific experiments as a building block in various chemical reactions. It is a white to yellow powder or crystals . The chemical formula of MMPM is C8H9NO2, and its molecular weight is 151.16 g/mol.

Synthesis Analysis

MMPM can be synthesized through various methods. One method involves the reaction of 3-fluoropicolinaldehyde with sodium methoxide, followed by the addition of sodium borohydride . Another method involves the reaction of 3-hydroxy (2-hydroxymethyl)pyridine hydrochloride with potassium hydroxide in dimethylsulfoxide .Molecular Structure Analysis

The molecular structure of MMPM is represented by the InChI code: 1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3 . This indicates that the molecule consists of a pyridine ring with a methoxy group at the 3-position and a methanol group at the 2-position .Chemical Reactions Analysis

MMPM is used as a building block in various chemical reactions. For example, it can react with 1-adamantyl bromomethylketone in the presence of caesium carbonate to form a new compound .Physical And Chemical Properties Analysis

MMPM is a white to yellow powder or crystals . It has a molecular weight of 139.15 g/mol . It is soluble in water .科学的研究の応用

有機合成中間体

(3-メトキシピリジン-2-イル)メタノール: は、有機合成において汎用性の高い中間体として役立ちます。その構造は、さまざまな化学変換を可能にするため、複雑な分子を構築する上で貴重です。 例えば、求核置換反応を起こしてさまざまな官能基を導入することができ、さまざまな有機化合物の合成に役立ちます .

医薬品研究

この化合物は、新薬開発のための医薬品研究で使用されています。そのピリジン部分は、多くの薬物に見られる共通の構造モチーフであり、メトキシ基とメタノール基の修飾は、潜在的な薬理活性分子につながる可能性があります。 特に、新しいリード化合物を特定し最適化する創薬の初期段階で役立ちます .

材料科学

材料科学では、(3-メトキシピリジン-2-イル)メタノールは、材料の表面特性を改質するために使用できます。 この分子をポリマーやコーティングに付着させることで、研究者は疎水性、接着性、その他の表面特性を変更することができ、特定の所望の特性を持つ高度な材料を開発するために不可欠です .

触媒

この化合物は触媒に用途があり、金属触媒の配位子として作用します。ピリジン環は金属に配位することができ、それにより触媒プロセスにおける反応性と選択性を影響を与えます。 これは、効率的で選択的な触媒が求められているグリーンケミストリーの分野で特に関連しています .

農薬研究

(3-メトキシピリジン-2-イル)メタノール: は、農薬研究でも研究されています。ピリジン誘導体は、しばしば除草剤や殺虫剤の合成における重要な成分です。 研究者は、この化合物を修飾してその活性を高めたり、環境への影響を軽減したりすることで、より安全で効果的な農薬の開発に貢献することができます .

分析化学

分析化学では、この化合物は標準物質または試薬として使用できます。 その明確に定義された構造と特性により、クロマトグラフィーや分光法で基準物質として使用することに適しており、複雑な混合物中の他の物質を特定および定量化するのに役立ちます .

環境科学

(3-メトキシピリジン-2-イル)メタノールを含むピリジン誘導体の環境運命は、環境科学の研究対象です。 その分解経路と環境における残留性を理解することは、その影響を評価し、修復戦略を開発するために不可欠です .

生化学

最後に、生化学では、この化合物の生物分子との相互作用を研究できます。 これは、酵素や受容体の結合部位と相互作用機構を理解するためのプローブとして役立ち、生物学的経路を解明し、生体模倣材料を設計する上で価値があります .

Safety and Hazards

MMPM is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

作用機序

Target of Action

The primary targets of (3-Methoxypyridin-2-yl)methanol are currently unknown. This compound is a synthetic compound used in scientific experiments as a building block in various chemical reactions

Mode of Action

The mode of action of (3-Methoxypyridin-2-yl)methanolIt’s known that this compound belongs to the class of pyridinylmethanols , which have been studied for their wide range of pharmacological and biochemical properties .

Biochemical Pathways

The specific biochemical pathways affected by (3-Methoxypyridin-2-yl)methanolAs a pyridinylmethanol, it may interact with various biochemical pathways, but further studies are required to elucidate these interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-Methoxypyridin-2-yl)methanolIt’s known that this compound has high gi absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially affecting the central nervous system.

Result of Action

The molecular and cellular effects of (3-Methoxypyridin-2-yl)methanolAs a synthetic compound used in various chemical reactions, its effects would largely depend on the specific context of its use .

特性

IUPAC Name |

(3-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXXAIGOEPIQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415946 | |

| Record name | (3-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51984-46-4 | |

| Record name | (3-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)

![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)